2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with diphenyl groups at positions 4 and 5, a sulfanyl linker, and a benzothiazole moiety attached via a second sulfanyl group. The benzothiazole is further functionalized with a fluorophenylamino-oxoethyl substituent. Such multi-heterocyclic architectures are common in medicinal chemistry, particularly for targeting enzymes or receptors requiring diverse binding interactions.
Properties
CAS No. |
312277-90-0 |
|---|---|
Molecular Formula |
C31H23FN6O2S3 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C31H23FN6O2S3/c32-23-13-7-8-14-24(23)34-28(40)19-42-31-35-25-16-15-21(17-26(25)43-31)33-27(39)18-41-30-37-36-29(20-9-3-1-4-10-20)38(30)22-11-5-2-6-12-22/h1-17H,18-19H2,(H,33,39)(H,34,40) |
InChI Key |
IHPIPGSCZKURSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6=CC=CC=C6F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide can be approached through a multi-step process involving the formation of each functional group followed by their assembly into the final product. Key steps may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Synthesis of the Benzothiazole Moiety: Typically involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative.
Coupling Reactions: The triazole and benzothiazole intermediates can be linked via sulfanyl bridges using thiol-based coupling reagents.
Acetamide Formation:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s structural features suggest potential biological activity. It may be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily acetamide derivatives with variations in heterocyclic cores, substituents, or linker groups. Below is a detailed comparison based on the evidence:
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
- Core Structure : Pyrazolo-benzothiazine (vs. triazole-benzothiazole in the target compound).
- Substituents: Fluorobenzyl group (attached via acetamide) vs. fluorophenylamino-oxoethyl in the target compound.
- Pharmacological Relevance: Benzothiazine derivatives are associated with anti-inflammatory and analgesic properties. The fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s fluorophenylamino-oxoethyl group .
- Synthetic Methods : Prepared via cyclocondensation and N-alkylation, as described in Ahmad et al. (2010), with crystallographic data refined using SHELX .
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Core Structure : 1,2,4-Triazole fused with benzotriazole (vs. diphenyl-substituted triazole in the target compound).
- Substituents : 4-Methylphenyl acetamide (vs. benzothiazole-linked fluorophenyl group).
- Functional Implications: The benzotriazole moiety may confer UV stability or metal-binding properties, while the methylphenyl group could reduce solubility compared to the target compound’s polar fluorophenylamino-oxoethyl group .
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core Structure : Dichlorophenyl- and methylphenyl-substituted triazole (vs. diphenyltriazole in the target compound).
- Substituents : Benzyl group (vs. benzothiazole).
- Potential Activity: Dichlorophenyl groups are common in antifungal agents, suggesting this analog may prioritize membrane-targeting activity over kinase inhibition .
Structural and Functional Analysis Table
Research Findings and Limitations
- Structural Insights : SHELX software has been critical in refining crystallographic data for related compounds, enabling precise determination of bond angles and conformations . For example, Ahmad et al. (2010) utilized SHELXL for single-crystal X-ray diffraction of benzothiazine analogs .
- Activity Gaps : While fluorinated and chlorinated analogs show enhanced bioactivity due to electronegativity and lipophilicity, the target compound’s benzothiazole-linked fluorophenyl group may offer unique selectivity in enzyme binding .
- Data Limitations : The provided evidence lacks quantitative pharmacological data (e.g., IC50, MIC values) for the target compound. Further studies are required to validate its efficacy and mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
